molecular formula C13H14O2 B12622958 Methyl 6-phenylhexa-2,4-dienoate CAS No. 921617-35-8

Methyl 6-phenylhexa-2,4-dienoate

Cat. No.: B12622958
CAS No.: 921617-35-8
M. Wt: 202.25 g/mol
InChI Key: WNCOOBZYGNMGGO-UHFFFAOYSA-N
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Description

Methyl 6-phenylhexa-2,4-dienoate is an organic compound that belongs to the class of esters It is characterized by a phenyl group attached to a hexa-2,4-dienoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-phenylhexa-2,4-dienoate can be synthesized through several methods. One common approach involves the esterification of 6-phenylhexa-2,4-dienoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenylhexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or Grignard reagents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-phenylhexa-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can serve as a substrate in enzymatic studies to understand metabolic pathways.

    Medicine: Research into its potential pharmacological properties is ongoing, with studies exploring its effects on various biological targets.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 6-phenylhexa-2,4-dienoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the compound may act as a substrate, undergoing transformation through catalytic processes. The pathways involved can include hydrolysis, oxidation, and reduction, depending on the enzyme and conditions.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid: This compound shares a similar structure but contains a hydroxyl group instead of a methyl ester.

    2,6-Dioxo-6-phenylhexanoate: Another related compound, differing by the presence of two oxo groups.

Uniqueness

Methyl 6-phenylhexa-2,4-dienoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and industrial applications.

Biological Activity

Methyl 6-phenylhexa-2,4-dienoate, a compound with significant biological relevance, has garnered attention due to its potential applications in biochemistry and environmental science. This article delves into its biological activity, encompassing enzymatic interactions, metabolic pathways, and implications for bioremediation.

Chemical Structure and Properties

This compound is characterized by the following chemical properties:

  • Molecular Formula : C13H12O3
  • Molecular Weight : 216.233 g/mol
  • CAS Number : 200615-25-4

The compound features a conjugated diene system which is critical for its reactivity and interaction with various biological systems.

Enzymatic Activity

Research indicates that this compound is involved in the metabolic pathways of certain bacteria, particularly in the degradation of aromatic compounds. The enzyme HPDA hydrolase , encoded by the gene bphD, specifically hydrolyzes 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HPDA), a key intermediate in the metabolism of biphenyl and related compounds.

Table 1: Enzymatic Activity of HPDA Hydrolase

Enzyme Substrate Activity Organism
HPDA Hydrolase2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HPDA)High specificityRhodococcus sp. RHA1
BiphenylModeratePseudomonas putida

The specificity of HPDA hydrolase for HPDA suggests its crucial role in the catabolic pathways of aromatic hydrocarbons, which are prevalent in polluted environments.

Metabolic Pathways

The metabolic pathway involving this compound is primarily associated with the degradation of biphenyl. The pathway can be summarized as follows:

  • Biphenyl Conversion : Biphenyl is converted to dihydrodiol by biphenyl dioxygenase.
  • Hydroxylation : Dihydrodiol is transformed into 2-hydroxybiphenyl.
  • Meta-Cleavage : The meta-cleavage product (HPDA) is formed.
  • Hydrolysis : HPDA is hydrolyzed by HPDA hydrolase to yield benzoate and other intermediates.

This pathway highlights the compound's potential for bioremediation applications, especially in environments contaminated with aromatic hydrocarbons.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Biodegradation Studies : Research conducted on Rhodococcus strains demonstrated their ability to utilize this compound as a carbon source, indicating its role in microbial metabolism and potential for bioremediation .
  • Enzyme Characterization : A study on the enzyme kinetics of HPDA hydrolase revealed that it exhibits a high turnover number (k_cat) when hydrolyzing HPDA, suggesting efficient substrate utilization .
  • Environmental Impact : Investigations into microbial communities capable of degrading biphenyl derivatives showed that this compound plays a significant role in the detoxification processes within contaminated soils .

Properties

CAS No.

921617-35-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

methyl 6-phenylhexa-2,4-dienoate

InChI

InChI=1S/C13H14O2/c1-15-13(14)11-7-3-6-10-12-8-4-2-5-9-12/h2-9,11H,10H2,1H3

InChI Key

WNCOOBZYGNMGGO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CCC1=CC=CC=C1

Origin of Product

United States

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